Optical Spectral Differentiation: EC-17 (490/520 nm) Versus NIR FRα Probe Pafolacianine (OTL38, 776/796 nm)
EC-17 operates in the visible light spectrum with peak excitation at 490 nm and emission at 520 nm, whereas the FDA-approved FRα-targeted NIR probe pafolacianine (Cytalux) operates in the near-infrared spectrum with peak absorption at 776 nm and peak emission at 796 nm [1]. Preclinical testing indicates that OTL38 demonstrates superior brightness and reduced autofluorescence compared to EC-17, consistent with the established advantage of NIR dyes for deeper tissue penetration [2]. However, EC-17's visible spectrum fluorescence enables detection using standard fluorescence microscopy, flow cytometry, and widely available surgical fluorescence imaging systems without specialized NIR-capable cameras [3].
| Evidence Dimension | Excitation/Emission Wavelengths (Peak) |
|---|---|
| Target Compound Data | 490 nm / 520 nm |
| Comparator Or Baseline | Pafolacianine (OTL38): 776 nm / 796 nm |
| Quantified Difference | Excitation difference: 286 nm blue-shift; Emission difference: 276 nm blue-shift |
| Conditions | Spectrofluorometric measurement in aqueous buffer |
Why This Matters
The spectral difference defines instrument compatibility: EC-17 works with standard FITC filter sets and visible-light imaging systems, whereas pafolacianine requires NIR-capable detection equipment.
- [1] NCATS Inxight Drugs. Pafolacianine (Cytalux) Drug Profile. FDA Approved 2021. View Source
- [2] European Bioinformatics Institute. CHEMBL database entry: OTL38 appears to have superior sensitivity and brightness compared to EC17. View Source
- [3] Tummers QR, et al. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. Oncotarget. 2016 May 31;7(22):32144-55. View Source
